molecular formula C22H24N4O2 B7176650 N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide

N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide

Cat. No.: B7176650
M. Wt: 376.5 g/mol
InChI Key: VQTVNAXOFCYGMX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-25(17-11-13-26(14-12-17)15-16-7-3-2-4-8-16)22(28)20-18-9-5-6-10-19(18)21(27)24-23-20/h2-10,17H,11-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVNAXOFCYGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and reagents like sodium borohydride for reduction steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling in the brain . This action can help mitigate symptoms of neurodegenerative diseases by improving cognitive function.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide can be compared to other similar compounds such as:

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